[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is an organic compound with the molecular formula C14H13Cl4N. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves the reaction of 2,3,6-trichlorocyclohexa-2,4-dienyl chloride with 2-chloro-4-dimethylaminophenyl. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the presence of multiple chlorine atoms, which can pose hazards if not handled properly.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound can form complexes with various nucleophiles, leading to changes in its chemical structure and properties. These interactions can affect biological pathways and processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: A similar compound with a different position of the chlorine atom.
Other Haloalkanes: Compounds with similar halogen substitutions but different core structures.
Uniqueness
The uniqueness of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This structure imparts unique chemical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-4-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)17)13-9(15)4-5-10(16)14(13)18/h3-7,9,13H,1-2H3 |
InChI Key |
CXPLUZHKDMYVCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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